The compound "(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one" is a member of the chromanone family, which is known for its diverse biological activities. Research into chromanones has revealed their potential in various therapeutic areas due to their structural similarity to natural bioactive compounds. The studies on related chromanone derivatives have shown promising results in terms of antitumor and anti-inflammatory properties, which could be indicative of the potential applications of "(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one".
The antimitotic properties of chromanone derivatives make them potential candidates for antitumor applications. The ability to induce cell cycle arrest at the G2/M phase is particularly relevant in cancer therapy, as it can halt the proliferation of cancer cells. The study on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones has provided insights into the structural requirements for antitumor activity, which could guide the development of new anticancer drugs1.
The inhibition of NF-κB activation by chromanone derivatives suggests their potential use as anti-inflammatory agents. NF-κB plays a significant role in the regulation of genes involved in inflammation, and its inhibition could be beneficial in treating inflammatory diseases. The synthesized 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides that showed potent inhibitory effects on NF-κB activation could serve as a starting point for the development of novel anti-inflammatory drugs2 3.
The primary source of (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one is the plant Dodonaea viscosa, which has been studied for its various phytochemicals and their potential health benefits. The compound is classified under flavonoids, specifically within the subclass of flavones due to its chroman backbone and functional groups.
The synthesis of (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one can be achieved through several methods, including:
Key parameters in these synthesis methods include:
The molecular structure of (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one can be described as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS) are employed to confirm the structure:
(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one participates in various chemical reactions, including:
These reactions often require specific conditions such as controlled temperatures and pH levels to ensure selectivity and yield.
The mechanism of action for (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one is linked to its interaction with biological targets:
Experimental data indicate that the compound's effectiveness varies based on concentration and specific microbial strains tested.
The physical and chemical properties of (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one are crucial for understanding its behavior in different environments:
Analytical techniques such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are often used for purity assessment and stability studies.
(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one has several scientific applications:
The compound is systematically named (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, reflecting its core chroman-4-one structure (2,3-dihydro-1-benzopyran-4-one) with specific substituents. Its molecular formula is C₁₇H₁₆O₅ (molecular weight: 300.31 g/mol), indicating three oxygen-containing functional groups beyond the chromanone scaffold. The chroman-4-one system comprises a benzopyran core with a ketone at C4 and absence of C2–C3 unsaturation, distinguishing it from chromones. Key substituents include:
Table 1: Molecular Descriptors
Property | Value | |
---|---|---|
CAS Registry Number | 29424-96-2 | |
IUPAC Name | (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one | |
Molecular Formula | C₁₇H₁₆O₅ | |
Canonical SMILES | O=C1CC@@HOC3=C1C(O)=CC(OC)=C3 | |
Synonyms | Sakuranetin 4'-Methyl Ether; 4',7-Di-O-methylnaringenin | [6] |
The chiral center at C2 adopts an (S)-configuration, as confirmed by:
[C@@H]
) [6]. This absolute configuration influences biological interactions and is critical for structure-activity relationships. The (S)-enantiomer exhibits distinct spatial positioning of the C2-aryl group compared to the (R)-counterpart, affecting molecular packing and pharmacophore presentation. X-ray crystallography reveals non-planar ring geometries:
Table 2: Key Crystallographic Parameters
Parameter | Value | Significance | |
---|---|---|---|
Pyran ring puckering (θ) | 90.0(7)° | Twist-boat conformation | |
Benzopyran/aryl dihedral | 88.18(4)° | Prevents steric hindrance | |
C3–C31 bond length | 1.4983(17) Å | sp³ character enabling rotation | |
Hydrogen bonding | O–H⋯O chains (C(8)) | Forms [010]-direction chains | [4] |
Compared to other chroman-4-one derivatives, this compound exhibits unique features:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7